(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate
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Overview
Description
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate is a complex organic compound with a unique structure that combines a cyclohexyl group, a triazole ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate typically involves multiple steps. The process begins with the preparation of the cyclohexyl derivative, followed by the introduction of the triazole ring and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
CAS No. |
211688-96-9 |
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Molecular Formula |
C31H47N3O3 |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C31H47N3O3/c1-19-16-23(30(6,7)8)27(24(17-19)31(9,10)11)37-26(36)18-25-32-28(33-34(25)20(2)35)21-12-14-22(15-13-21)29(3,4)5/h12-15,19,23-24,27H,16-18H2,1-11H3 |
InChI Key |
CGNNCKBNYAQRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)C(C)(C)C)OC(=O)CC2=NC(=NN2C(=O)C)C3=CC=C(C=C3)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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